molecular formula C26H23ClF2N2O2 B11077585 4-(1-benzyl-1H-indol-3-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}butanamide

4-(1-benzyl-1H-indol-3-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}butanamide

Cat. No.: B11077585
M. Wt: 468.9 g/mol
InChI Key: ZKEFNTHJRQRCLW-UHFFFAOYSA-N
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Description

4-(1-BENZYL-1H-INDOL-3-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]BUTANAMIDE is a complex organic compound that features an indole core, a benzyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-BENZYL-1H-INDOL-3-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The benzyl group is then introduced via a Friedel-Crafts alkylation reaction.

The final step involves the coupling of the indole derivative with 4-(CHLORODIFLUOROMETHOXY)PHENYL]BUTANAMIDE using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-BENZYL-1H-INDOL-3-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-BENZYL-1H-INDOL-3-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorodifluoromethoxy group can participate in hydrogen bonding or hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-BENZYL-1H-INDOL-3-YL)-ACRYLIC ACID
  • 1-benzyl-2-phenyl-1H-indol-5-yl methyl ether

Uniqueness

4-(1-BENZYL-1H-INDOL-3-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]BUTANAMIDE is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical properties such as increased stability and specific binding interactions. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H23ClF2N2O2

Molecular Weight

468.9 g/mol

IUPAC Name

4-(1-benzylindol-3-yl)-N-[4-[chloro(difluoro)methoxy]phenyl]butanamide

InChI

InChI=1S/C26H23ClF2N2O2/c27-26(28,29)33-22-15-13-21(14-16-22)30-25(32)12-6-9-20-18-31(17-19-7-2-1-3-8-19)24-11-5-4-10-23(20)24/h1-5,7-8,10-11,13-16,18H,6,9,12,17H2,(H,30,32)

InChI Key

ZKEFNTHJRQRCLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCCC(=O)NC4=CC=C(C=C4)OC(F)(F)Cl

Origin of Product

United States

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